molecular formula C11H11F2NO3 B1370969 N-acetyl-3-(2,5-difluorophenyl)-L-alanine CAS No. 1017294-09-5

N-acetyl-3-(2,5-difluorophenyl)-L-alanine

Cat. No.: B1370969
CAS No.: 1017294-09-5
M. Wt: 243.21 g/mol
InChI Key: WJRDSRFBLPWNBZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-3-(2,5-difluorophenyl)-L-alanine is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an acetamido group, a difluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-3-(2,5-difluorophenyl)-L-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and (S)-2-amino-3-phenylpropanoic acid.

    Acetylation: The amino group of (S)-2-amino-3-phenylpropanoic acid is acetylated using acetic anhydride to form (S)-2-acetamido-3-phenylpropanoic acid.

    Fluorination: The phenyl ring is then selectively fluorinated at the 2 and 5 positions using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3-(2,5-difluorophenyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction of the acetamido group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-acetyl-3-(2,5-difluorophenyl)-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of advanced materials and as a key intermediate in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-3-(2,5-difluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-(2,5-difluorophenyl)propanoic acid: Similar structure but lacks the acetamido group.

    (S)-2-acetamido-3-phenylpropanoic acid: Similar structure but lacks the difluorophenyl group.

Uniqueness

N-acetyl-3-(2,5-difluorophenyl)-L-alanine is unique due to the presence of both the acetamido and difluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.

Properties

IUPAC Name

(2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDSRFBLPWNBZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Reactant of Route 2
Reactant of Route 2
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Reactant of Route 3
Reactant of Route 3
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Reactant of Route 4
Reactant of Route 4
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Reactant of Route 5
Reactant of Route 5
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Reactant of Route 6
Reactant of Route 6
N-acetyl-3-(2,5-difluorophenyl)-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.